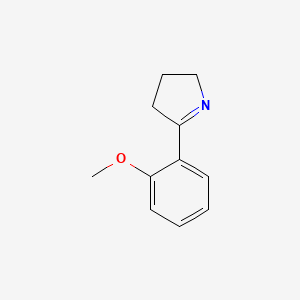

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole

説明

BenchChem offers high-quality 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWNUQUSUZFYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504798 | |

| Record name | 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98464-65-4 | |

| Record name | 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole

Introduction

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole, also known as 2-(2-methoxyphenyl)-1-pyrroline, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a valuable scaffold for the development of more complex molecules and potential therapeutic agents.[1] The substituted pyrroline ring is a key feature in various biologically active compounds. This guide provides a detailed overview of established and innovative methodologies for the synthesis of this and structurally related compounds, complete with experimental protocols, quantitative data, and visual workflows to aid in research and development.

Method 1: Synthesis from Arylnitriles via Grignard Reaction

A direct and efficient one-step method for the synthesis of 2-aryl-1-pyrrolines involves the reaction of an aromatic nitrile with a protected γ-aminoalkylmagnesium bromide Grignard reagent. This approach offers high purity of the final product after a straightforward workup procedure.[2][3]

Reaction Pathway

The synthesis proceeds through the addition of the Grignard reagent to the nitrile, forming an adduct. Subsequent N-deprotection and spontaneous intramolecular cyclization via a transimination process yield the desired 2-aryl-1-pyrroline.[2]

Caption: Reaction scheme for the synthesis of 2-aryl-1-pyrrolines.

Experimental Protocol

The following is a generalized protocol adapted from the synthesis of 2-phenyl-1-pyrroline.[2] This can be modified for 2-methoxybenzonitrile to obtain the target compound.

-

Preparation of Grignard Reagent (2): The stabase-protected γ-aminoalkylmagnesium bromide is generated from 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane and magnesium turnings in an ethereal medium. The reaction is initiated by adding a few crystals of iodine and crushing the magnesium.[2]

-

Reaction with Nitrile (1): To a solution of the Grignard reagent (3 equivalents), add the aromatic nitrile (e.g., 2-methoxybenzonitrile) (1 equivalent) dissolved in dry tetrahydrofuran under a nitrogen atmosphere.

-

Deprotection and Cyclization:

-

After the initial reaction, the solvent is evaporated.

-

The residue is suspended in methanol, and potassium carbonate is added.

-

The suspension is refluxed with stirring for approximately 3 hours.[2]

-

-

Workup and Purification:

-

The reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic extracts are dried, and the solvent is evaporated.

-

The residue is dissolved in diethyl ether and treated with an aqueous solution of oxalic acid to remove the disilyl by-product.[2]

-

The aqueous phase is then made alkaline with sodium hydroxide pellets.

-

The final product is extracted with dichloromethane, dried, and the solvent is evaporated to yield the pure 2-aryl-1-pyrroline.[2]

-

Quantitative Data

The yields for various 2-aryl-1-pyrrolines using this method are reported to be moderate to good, with high purity (>97%).[2]

| Aryl Substituent | Solvent for Nitrile | Yield | Purity | Reference |

| Phenyl | Tetrahydrofuran | 81% | > 97% | [2] |

| 4-Methylphenyl | Diethyl ether/benzene (3:1) | 36% | > 97% | [2] |

| 4-Methylphenyl | Diethyl ether | 32% | > 97% | [2] |

| 3-Pyridyl (Myosmine) | - | - | - | [2] |

Method 2: Hydrogenative Cyclization of Nitro Ketones

This modern approach allows for the flexible synthesis of substituted 3,4-dihydro-2H-pyrroles from readily available starting materials: a ketone, an aldehyde, and a nitroalkane. The key step is a highly active and reusable nickel-catalyzed hydrogenation and cyclization of the intermediate nitro ketone.[4][5]

Reaction Pathway

The synthesis involves a three-component reaction to form a nitro ketone, which then undergoes catalytic hydrogenation to reduce the nitro group, followed by intramolecular cyclization to form the dihydropyrrole ring.

References

- 1. 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole | 98464-65-4 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of complex nitrogen-containing scaffolds for pharmaceutical applications. Its structure, featuring a 2-methoxyphenyl substituent on a dihydropyrrole ring, offers unique electronic and steric properties for further chemical elaboration.

Core Compound Information

| Property | Value |

| Chemical Name | 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole |

| CAS Number | 98464-65-4 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| InChI Key | PFWNUQUSUZFYPA-UHFFFAOYSA-N |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 2H | Ar-H |

| ~ 6.85 - 7.00 | m | 2H | Ar-H |

| ~ 3.85 | s | 3H | -OCH₃ |

| ~ 3.00 - 3.20 | t | 2H | CH₂ (C2) |

| ~ 2.60 - 2.80 | t | 2H | CH₂ (C4) |

| ~ 1.90 - 2.10 | quintet | 2H | CH₂ (C3) |

¹³C NMR (Carbon NMR) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C=N (C5) |

| ~ 157 | Ar-C (C-OCH₃) |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-C (Quaternary) |

| ~ 121 | Ar-CH |

| ~ 111 | Ar-CH |

| ~ 55.5 | -OCH₃ |

| ~ 45 | CH₂ (C2) |

| ~ 35 | CH₂ (C4) |

| ~ 22 | CH₂ (C3) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch (if tautomer present) |

| ~ 3060 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1640 | Strong | C=N Stretch (Imine) |

| ~ 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~ 1250 | Strong | C-O Stretch (Asymmetric, Aryl Ether)[1] |

| ~ 1025 | Medium | C-O Stretch (Symmetric, Aryl Ether) |

Mass Spectrometry (MS) (Predicted)

| m/z Value | Ion |

| 175.10 | [M]⁺ (Molecular Ion) |

| 176.10 | [M+H]⁺ (In High-Resolution MS)[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole are outlined below. These are based on established methodologies for similar heterocyclic compounds.[1]

Synthesis: Gold-Catalyzed Cyclization

A robust method for the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles involves a gold-catalyzed tandem addition and cyclization cascade.[1]

-

Reaction Setup: To a solution of 2-ethynylanisole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere is added an N-protected aminoacetaldehyde acetal derivative (1.1 eq).

-

Catalysis: A gold(I) catalyst, such as [Au(IPr)Cl]/AgSbF₆ (2 mol%), is added to the reaction mixture.

-

Reaction Execution: The mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 5-(2-methoxyphenyl)-substituted pyrrole intermediate.

-

Reduction to Dihydropyrrole: The resulting pyrrole is dissolved in a mixture of acetic acid and ethanol. Zinc dust (5.0 eq) is added portion-wise, and the reaction is stirred at 60°C for 4 hours.

-

Final Isolation: The reaction mixture is filtered through celite, and the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried, concentrated, and purified by chromatography to afford 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer on a thin film of the compound over NaCl plates.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic workflow and a potential (hypothetical) role of this compound class in modulating a signaling pathway.

References

Potential Research Applications of 5-Aryl-3,4-dihydro-2H-pyrroles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning research applications of 5-aryl-3,4-dihydro-2H-pyrroles, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and drug development. The unique structural features of this scaffold have led to the discovery of potent biological activities, particularly in the realm of oncology. This document details their synthesis, biological evaluation, and proposed mechanisms of action, offering a valuable resource for researchers seeking to explore the therapeutic promise of these molecules.

Core Research Applications

The primary research focus on 5-aryl-3,4-dihydro-2H-pyrroles has been in the field of cancer therapeutics. These compounds have exhibited notable antiproliferative activity against a range of human cancer cell lines. Their mechanism of action is an area of active investigation, with evidence pointing towards the modulation of key metabolic pathways that are crucial for cancer cell survival and proliferation.

Quantitative Biological Activity

The antiproliferative effects of various 5-aryl-3,4-dihydro-2H-pyrrole derivatives have been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, have been determined for several derivatives against a panel of cancer cell lines. This data provides a basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.

A summary of the reported IC50 values for a selection of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles is presented in Table 1.

Table 1: Antiproliferative Activity (IC50, µM) of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile Derivatives [1]

| Compound | Ar¹ | Ar² | MCF-7 | MDA-MB-231 | A549 | H1299 | HeLa | HepG2 | HT-29 | PC3 | MCF-10A (Normal) | Selectivity Index (SI) for A549 |

| trans-4k | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 149 ± 12 | 717 ± 73 | 11.7 ± 0.9 | 36.4 ± 2.0 | 1168 ± 42 | 44.6 ± 2.8 | 28.1 ± 2.0 | 44.3 ± 5.4 | 181 ± 11 | 15.5 |

| cis-4k | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 185 ± 26 | 16.0 ± 0.7 | 82.2 ± 6.1 | 25.4 ± 2.3 | 224 ± 15 | 117 ± 4.8 | 19.6 ± 1.8 | 115 ± 4.8 | 104 ± 8.2 | 1.27 |

| cis-4e | 4-ClC₆H₄ | 4-FC₆H₄ | 923 ± 37 | 1989 ± 40 | 136 ± 5.4 | 1876 ± 51 | 1180 ± 37 | 117 ± 6.2 | 64.3 ± 4.8 | 125 ± 7.6 | 429 ± 28 | 3.16 |

| cis-4h | 4-ClC₆H₄ | 4-ClC₆H₄ | - | - | 311 ± 21 | - | - | - | - | - | 2280 ± 150 | 7.33 |

| Cisplatin | - | - | - | - | 38.6 ± 2.5 | - | - | - | - | - | 23.2 ± 1.8 | 0.6 |

Data presented as mean ± standard deviation. The Selectivity Index (SI) is calculated as IC50 in normal cells (MCF-10A) / IC50 in cancer cells (A549). A higher SI value indicates greater selectivity for cancer cells.

Proposed Mechanism of Action: Targeting Proline Metabolism

Recent studies suggest that the anticancer activity of 5-aryl-3,4-dihydro-2H-pyrroles may be linked to their structural similarity to Δ¹-pyrroline-5-carboxylate (P5C), a critical intermediate in proline metabolism.[1] Cancer cells often exhibit altered metabolic pathways to sustain their rapid growth and proliferation.[2][3][4] The proline metabolic pathway, particularly the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1), has emerged as a key player in this metabolic rewiring.[5][6][7]

PYCR1 catalyzes the final step in proline biosynthesis, the reduction of P5C to proline.[5][6] This process is crucial for cancer cells as it contributes to biomass production, redox homeostasis, and ATP generation.[2][6] Upregulation of PYCR1 has been observed in various cancers and is often associated with poor prognosis.[5][7] It is hypothesized that 5-aryl-3,4-dihydro-2H-pyrrole derivatives may act as inhibitors of PYCR1, thereby disrupting proline metabolism and impeding cancer cell growth.

The inhibition of PYCR1 can lead to the downstream dysregulation of several critical signaling pathways that are frequently hyperactivated in cancer, including the PI3K/Akt/mTOR and JAK-STAT3 pathways.[5][7]

Proline Metabolism and its Link to Cancer Signaling Pathways

Figure 1: Proposed mechanism of action of 5-aryl-3,4-dihydro-2H-pyrroles.

Experimental Protocols

Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles[1][8]

A general and efficient method for the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves the cyclization of 2-amino-5-oxonitriles, which are obtained from the Michael addition of [(diphenylmethylene)amino]acetonitrile to arylmethyleneacetophenones (chalcones).

Workflow for the Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

Figure 2: Synthetic workflow for 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.

Step 1: Synthesis of 2-Amino-5-oxonitriles (Michael Addition)

-

To a solution of the appropriate arylmethyleneacetophenone (1 equivalent) in a suitable solvent (e.g., acetonitrile), add [(diphenylmethylene)amino]acetonitrile (1-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a base (e.g., 33% aqueous NaOH) dropwise while stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-amino-5-oxonitrile intermediate.

Step 2: Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (Deprotection and Cyclization)

-

Dissolve the 2-amino-5-oxonitrile intermediate (1 equivalent) in a mixture of ether and methanol.

-

Add a solution of 20% HCl in diethyl ether dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture with an aqueous solution of ammonia.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.

In Vitro Antiproliferative Activity Assessment (MTT Assay)[9][10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for the MTT Assay

Figure 3: Workflow for determining antiproliferative activity using the MTT assay.

Protocol:

-

Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions

The promising in vitro anticancer activity of 5-aryl-3,4-dihydro-2H-pyrroles warrants further investigation. Future research should focus on:

-

Expansion of the Chemical Library: Synthesis of a broader range of derivatives to establish more comprehensive SAR and optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with PYCR1 and the downstream effects on signaling pathways.

-

In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of cancer to assess their therapeutic potential in a physiological context.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their drug-likeness.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Methoxy-Substituted Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methoxy substituent onto the pyrrole ring has been shown to significantly modulate the pharmacological properties of these derivatives, leading to potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of methoxy-substituted pyrrole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity: Targeting the Cytoskeleton

A significant body of research has highlighted the potent anticancer activity of methoxy-substituted pyrrole derivatives. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, these derivatives disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][5]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative methoxy-substituted pyrrole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Methoxy Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 0.015 | [1] |

| Compound 2 | 4-methoxyphenyl | HCT116 (Colon) | 0.018 | [6] |

| Compound 3 | 4-methoxyphenyl | BX-PC3 (Pancreatic) | 0.017 | [6] |

| Compound 4 | 4-methoxyphenyl | Jurkat (Leukemia) | 0.041 | [6] |

| Compound 5 | 1-(4-methoxyphenyl) | PC-3 (Prostate) | 0.006 | [5] |

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

The following diagram illustrates the proposed signaling pathway for the anticancer activity of methoxy-substituted pyrrole derivatives that act as tubulin polymerization inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Methoxy-substituted pyrrole derivative (test compound)

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxy-substituted pyrrole derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Methoxy-substituted pyrrole derivatives have also demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response.[7][8] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10]

Quantitative Data for Anti-inflammatory Activity

The following table presents data on the in vivo anti-inflammatory activity of a methoxy-substituted pyrrole derivative in the carrageenan-induced paw edema model.

| Compound ID | Methoxy Substitution Pattern | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Compound 6 | 1,5-diaryl-2-methoxy | 10 | 45 | [7] |

Signaling Pathway: Inhibition of the Cyclooxygenase (COX) Pathway

The diagram below illustrates how methoxy-substituted pyrrole derivatives can interfere with the arachidonic acid cascade to exert their anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Methoxy-substituted pyrrole derivative (test compound)

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a positive control group (indomethacin, e.g., 10 mg/kg), and test groups receiving different doses of the methoxy-substituted pyrrole derivative. Administer the compounds intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Diverse and Developing Mechanisms

Methoxy-substituted pyrrole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][11] The mechanisms of antimicrobial action are diverse and appear to be dependent on the specific structure of the derivative and the target microorganism. Potential molecular targets that have been identified include enzymes involved in essential bacterial processes such as cell wall synthesis and DNA replication.[1][12] For instance, some pyrrole derivatives are suggested to inhibit UDP-N-acetylenolpyruvylglucosamine reductase, an enzyme crucial for peptidoglycan biosynthesis, or DNA gyrase, an enzyme essential for DNA replication.[1][11]

Quantitative Data for Antimicrobial Activity

The following table shows the minimum inhibitory concentration (MIC) values of a methoxy-substituted pyrrole derivative against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Methoxy Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 7 | N-arylpyrrole with methoxy | Staphylococcus aureus (MRSA) | 4 | [13] |

| Compound 7 | N-arylpyrrole with methoxy | Escherichia coli | 8 | [13] |

| Compound 7 | N-arylpyrrole with methoxy | Klebsiella pneumoniae | 8 | [13] |

| Compound 7 | N-arylpyrrole with methoxy | Acinetobacter baumannii | 8 | [13] |

| Compound 7 | N-arylpyrrole with methoxy | Mycobacterium phlei | 8 | [13] |

Proposed Antimicrobial Mechanisms of Action

The following diagram provides a simplified overview of potential antimicrobial mechanisms of action for methoxy-substituted pyrrole derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

Methoxy-substituted pyrrole derivative (test compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the methoxy-substituted pyrrole derivative in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in CAMHB in a 96-well microplate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

Methoxy-substituted pyrrole derivatives represent a versatile and promising class of bioactive compounds with significant potential in the development of new therapeutic agents. Their ability to potently inhibit cancer cell growth, suppress inflammation, and combat microbial infections highlights the importance of the pyrrole scaffold and the strategic placement of methoxy groups in drug design. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these remarkable molecules. Future research should continue to investigate the structure-activity relationships, optimize the pharmacokinetic properties, and fully elucidate the molecular mechanisms of action of this important class of compounds.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. acgpubs.org [acgpubs.org]

- 13. ligand-based-discovery-of-novel-n-arylpyrrole-derivatives-as-broad-spectrum-antimicrobial-agents-with-antibiofilm-and-anti-virulence-activity - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole, a five-membered heterocyclic compound, is a versatile intermediate in organic synthesis with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and prospective applications, particularly in the development of novel therapeutics. While the direct biological evaluation of this specific compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with notable biological activities. This guide consolidates the available information on its synthesis and chemical behavior and explores the biological relevance of closely related analogs to highlight its potential in drug discovery.

Introduction

Heterocyclic compounds are fundamental building blocks in medicinal chemistry, with the pyrrole and dihydropyrrole cores being integral to numerous pharmaceuticals and biologically active natural products. The compound 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS No: 98464-65-4) is a partially unsaturated pyrrole derivative featuring a 2-methoxyphenyl substituent at the 5-position.[1] The presence of the electron-donating methoxy group influences the electronic and steric properties of the molecule, making it a valuable precursor for the synthesis of more complex heterocyclic systems.[1] This guide aims to provide a detailed technical overview of this compound for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole is presented in the table below.

| Property | Value |

| CAS Number | 98464-65-4 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis and Experimental Protocols

The synthesis of 5-aryl-3,4-dihydro-2H-pyrroles can be achieved through various synthetic strategies. A notable method is the gold-catalyzed tandem addition–cyclization cascade.[1]

Gold-Catalyzed Addition–Cyclization Cascade

This method provides a highly effective route to substituted pyrroles and their dihydrogenated derivatives.[1]

Experimental Protocol:

-

Step 1: Formation of the Pyrrole Intermediate: The reaction is initiated by the gold-catalyzed reaction of a terminal alkyne bearing the 2-methoxyphenyl substituent with an N-benzoyl 2-aminopropanal acetal. This leads to the formation of a 5-(2-methoxyphenyl)-substituted pyrrole intermediate.[1]

-

Step 2: Diastereoselective Reduction: The resulting pyrrole intermediate is then subjected to a diastereoselective reduction using zinc dust and a sulfonic acid to yield the corresponding 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole derivative.[1]

This method is advantageous due to its potential for stereoselective control and its tolerance of a wide range of functional groups.[1]

Workflow for Gold-Catalyzed Synthesis:

Caption: Gold-catalyzed synthesis of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole.

Chemical Reactivity

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo several types of chemical reactions, making it a versatile synthetic intermediate.

-

Oxidation: The dihydropyrrole ring can be oxidized to the corresponding fully aromatic pyrrole.[1]

-

Reduction: The compound can be reduced to its fully saturated pyrrolidine form.[1]

-

Substitution: Both the aromatic methoxyphenyl ring and the dihydropyrrole ring can undergo electrophilic and nucleophilic substitution reactions.[1]

Logical Relationship of Reactivity: ```dot digraph "Reactivity" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Core" [label="5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidation" [label="Oxidation"]; "Reduction" [label="Reduction"]; "Substitution" [label="Substitution"]; "Pyrrole" [label="Corresponding Pyrrole Derivative"]; "Pyrrolidine" [label="Fully Saturated Pyrrolidine"]; "Substituted_Derivatives" [label="Substituted Analogs"];

"Core" -> "Oxidation" -> "Pyrrole"; "Core" -> "Reduction" -> "Pyrrolidine"; "Core" -> "Substitution" -> "Substituted_Derivatives"; }

Caption: A potential workflow for drug discovery starting from the core compound.

Conclusion

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound of significant interest due to its utility as a synthetic intermediate. While detailed characterization and biological evaluation of this specific molecule are not extensively reported, the synthetic methodologies and the known biological activities of related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in heterocyclic chemistry and drug discovery.

References

Golden Opportunities: A Technical Guide to Gold-Catalyzed Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis has been revolutionized by the emergence of gold catalysis, a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of gold-catalyzed cyclization reactions, offering insights into their mechanisms, quantitative data for comparative analysis, detailed experimental protocols for key transformations, and visualizations of reaction pathways and experimental workflows. These reactions are pivotal in the synthesis of novel heterocyclic compounds, which are foundational in drug discovery and development.

The Core of Gold Catalysis: Mechanism of Cyclization

Homogeneous gold catalysts, typically in the +1 or +3 oxidation state, act as soft and carbophilic Lewis acids. This character allows them to activate carbon-carbon multiple bonds, such as those in alkynes, allenes, and alkenes, towards nucleophilic attack.[1] The general mechanism of a gold-catalyzed cyclization reaction can be summarized in the following key steps:

-

Activation of the π-system: A cationic gold(I) or gold(III) complex coordinates to the alkyne or allene moiety of the substrate. This coordination polarizes the C-C multiple bond, making it more electrophilic.

-

Nucleophilic Attack: An intramolecular nucleophile (e.g., an alcohol, amine, or another π-system) attacks the activated multiple bond. This step can proceed via different modes, such as exo or endo cyclization, leading to various ring sizes.

-

Protodeauration/Reductive Elimination: The resulting organogold intermediate undergoes protodeauration (cleavage of the C-Au bond by a proton) or reductive elimination to release the cyclized product and regenerate the active gold catalyst, thus completing the catalytic cycle.

The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the ligands on the gold center, the counterion, and the reaction conditions.[2]

Quantitative Data Presentation

The efficiency of gold-catalyzed cyclization reactions is highly dependent on the choice of catalyst, co-catalyst, solvent, and temperature. The following tables summarize quantitative data for the synthesis of polysubstituted furans, providing a comparative overview of different reaction conditions.

Table 1: Optimization of Reaction Conditions for the Gold-Catalyzed Synthesis of Polysubstituted Furan 3aa [3]

| Entry | Au Catalyst (mol%) | Ag Co-catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | AuBr₃ (5) | - | 60 | 30 | 45 |

| 2 | AuBr₃ (5) | AgOTf (15) | 60 | 30 | 72 |

| 3 | AuBr₃ (5) | AgOTf (15) | 100 | 30 | 65 |

| 4 | AuBr₃ (5) | AgOTf (15) | 60 | 30 | 84 |

| 5 | AuCl (5) | AgOTf (15) | 60 | 30 | low |

| 6 | Ph₃PAuCl (5) | AgOTf (5) | 60 | 30 | 25 |

Table 2: Effect of Silver Co-catalyst Counter-anion on the Synthesis of Furan 3aa [3]

| Entry | Au Catalyst (mol%) | Ag Co-catalyst (15 mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | AuBr₃ (5) | AgOTf | 60 | 30 | 84 |

| 2 | AuBr₃ (5) | AgNTf₂ | 60 | 30 | 57 |

| 3 | AuBr₃ (5) | AgBF₄ | 60 | 30 | 47 |

| 4 | AuBr₃ (5) | AgSbF₆ | 60 | 30 | 81 |

Experimental Protocols

This section provides detailed methodologies for key gold-catalyzed cyclization reactions, offering a practical guide for laboratory implementation.

Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes

This protocol describes a general procedure for the skeletal rearrangement of 1,6-enynes catalyzed by a gold(I) complex.[4]

Materials:

-

1,6-enyne substrate (400 μmol)

-

[JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol%)

-

Dichloromethane (CH₂Cl₂) (4 mL)

-

Triethylamine

Procedure:

-

To a stirred solution of the 1,6-enyne in CH₂Cl₂ at 23 °C, add the gold(I) catalyst.

-

Stir the reaction mixture for the required time (monitor by TLC).

-

Upon completion, quench the reaction with a drop of triethylamine.

-

Concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel or neutral alumina.

Gold(I)-Catalyzed Intermolecular Hydroamination of Alkynes

This procedure outlines the synthesis of imines through the intermolecular hydroamination of alkynes with arylamines, catalyzed by an N-heterocyclic carbene (NHC)-gold(I) complex.[3][5]

Materials:

-

Arylamine (1.0 mmol)

-

Alkyne (1.5 mmol)

-

Au-NHC precatalyst (1 mol%)

-

Silver salt (e.g., AgSbF₆) (2 mol%)

-

Solvent (e.g., acetonitrile) (1.0 mL)

Procedure:

-

In a Schlenk tube under an inert atmosphere, load the arylamine, alkyne, Au-NHC precatalyst, and silver salt.

-

Add the solvent to the Schlenk tube.

-

Place the flask in a preheated oil bath at 90°C and stir for 16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by appropriate methods (e.g., column chromatography) to obtain the desired imine.

Gold(III)-Catalyzed Synthesis of Polysubstituted Furans

This protocol details the synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds in an ionic liquid.[3]

Materials:

-

Propargylic alcohol (1 mmol)

-

1,3-dicarbonyl compound (1 eq.)

-

AuBr₃ (5 mol%)

-

AgOTf (15 mol%)

-

Ionic liquid [EMIM][NTf₂]

Procedure:

-

To a solution of the propargylic alcohol and 1,3-dicarbonyl compound in the ionic liquid, add AuBr₃ and AgOTf at room temperature.

-

Stir the reaction mixture at 60 °C. Reaction times vary depending on the substrate (typically 10-30 minutes).

-

Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

-

The ionic liquid containing the catalyst can be recovered and reused.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex chemical transformations and experimental processes.

Caption: Proposed mechanism for the gold(III)-catalyzed synthesis of polysubstituted furans.

Caption: Catalytic cycle of gold(I)-catalyzed enyne cycloisomerization.

Caption: High-throughput experimental workflow for catalyst screening.

Conclusion

Gold-catalyzed cyclization reactions represent a versatile and powerful strategy in modern organic synthesis. The mild reaction conditions, high efficiency, and functional group tolerance make them particularly attractive for the synthesis of complex molecules with potential biological activity. This guide has provided a comprehensive overview of the fundamental aspects of these reactions, from mechanistic principles to practical experimental guidance. The continued exploration of novel gold catalysts and their application in increasingly complex synthetic challenges promises to further expand the horizons of chemical synthesis and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Pictet-Spengler Reaction: A Core Guide to Pyrrole Synthesis for the Modern Chemist

A whitepaper on the foundational principles and contemporary applications of the Pictet-Spengler reaction for the synthesis of pyrrole-fused heterocyclic systems, tailored for researchers, scientists, and professionals in drug development.

The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, provides a powerful and versatile method for the synthesis of aza-heterocycles. While traditionally associated with the synthesis of tetrahydroisoquinolines and β-carbolines from indole precursors, its application to the construction of pyrrole-fused ring systems is of significant interest in medicinal chemistry and materials science. Pyrrole-containing polyheterocycles are prevalent scaffolds in numerous biologically active compounds and functional materials. This technical guide delves into the basic principles, reaction mechanisms, and practical applications of the Pictet-Spengler reaction for the synthesis of these valuable molecular architectures.

Core Principles and Reaction Mechanism

The classical Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, which then undergoes protonation to generate a highly electrophilic iminium ion. This intermediate is subsequently attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of a new heterocyclic ring.

In the context of pyrrole synthesis, the starting material is typically a β-(pyrrol-1-yl)aniline or a similar derivative where a pyrrole ring is positioned to act as the nucleophile. The general mechanism can be summarized as follows:

-

Iminium Ion Formation: The amine functionality of the pyrrole-containing starting material reacts with a carbonyl compound in the presence of an acid catalyst to form a Schiff base. Subsequent protonation of the imine nitrogen generates a reactive iminium ion.

-

Intramolecular Cyclization: The electron-rich pyrrole ring, acting as the nucleophile, attacks the electrophilic carbon of the iminium ion. This intramolecular cyclization is the key ring-forming step.

-

Aromatization: The resulting cyclized intermediate, a dihydropyrrolo-fused system, often undergoes spontaneous or induced oxidation (aromatization) to yield the final, more stable pyrrolo-fused heterocycle.

A significant and widely employed variation of this reaction involves the use of N-acyliminium ions. These intermediates are generated from precursors such as amides or lactams and are even more electrophilic than their iminium counterparts, often allowing the reaction to proceed under milder conditions and with a broader range of substrates.

Quantitative Data on Substrate Scope and Yields

The Pictet-Spengler reaction for pyrrole synthesis has been successfully applied to a variety of substrates, affording a diverse range of fused heterocyclic products. The following tables summarize the quantitative data from selected studies, highlighting the scope of the reaction with different pyrrole-containing amines and carbonyl compounds.

| Entry | 1-(2-Aminophenyl)pyrrole Derivative | Aldehyde/Ketone | Catalyst/Solvent | Product | Yield (%) | Reference |

| 1 | 1-(2-Aminophenyl)pyrrole | Benzaldehyde | p-DBSA / Ethanol | 4-Phenylpyrrolo[1,2-a]quinoxaline | High | [1] |

| 2 | 1-(2-Aminophenyl)pyrrole | 4-Nitrobenzaldehyde | Amberlite IR-120H / Solvent-free | 4-(4-Nitrophenyl)pyrrolo[1,2-a]quinoxaline | 92 | [2] |

| 3 | 2-(1H-Pyrrol-1-yl)aniline | Isovaleraldehyde | Chiral Pentacarboxycyclopentadiene / Toluene | 4-Isobutyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 92 | [3] |

| 4 | 2-(1H-Pyrrol-1-yl)aniline | 2-Hydroxybenzaldehyde | Chiral Pentacarboxycyclopentadiene / Toluene | 4-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | 85 | [3] |

| 5 | 1-(2-Nitrophenyl)pyrrole | Benzyl alcohol | Iron catalyst / CPME | 4-Phenylpyrrolo[1,2-a]quinoxaline | 99 | [4] |

| 6 | 1-(2-Nitrophenyl)pyrrole | 4-Methylbenzyl alcohol | Iron catalyst / CPME | 4-(p-Tolyl)pyrrolo[1,2-a]quinoxaline | 95 | [4] |

| 7 | 1-(2-Nitrophenyl)pyrrole | 4-Methoxybenzyl alcohol | Iron catalyst / CPME | 4-(4-Methoxyphenyl)pyrrolo[1,2-a]quinoxaline | 92 | [4] |

| 8 | 1-(2-Nitrophenyl)pyrrole | 2-Thiophenemethanol | Iron catalyst / CPME | 4-(Thiophen-2-yl)pyrrolo[1,2-a]quinoxaline | 88 | [4] |

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Pyrrolo[1,2-a]quinoxalines

This protocol is adapted from a green chemistry approach utilizing a surfactant catalyst.[1]

Materials:

-

1-(2-Aminophenyl)pyrrole derivative (e.g., 1-(2-aminophenyl)pyrrole)

-

Substituted aldehyde (e.g., benzaldehyde)

-

p-Dodecylbenzenesulfonic acid (p-DBSA)

-

Ethanol (96%)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the 1-(2-aminophenyl)pyrrole derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Evaporate the solvent to dryness under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

The crude product can be further purified by column chromatography if necessary.

Intramolecular N-Acyliminium Pictet-Spengler Reaction for Pyrroloisoquinolines

This procedure describes a solid-phase synthesis approach, which is highly amenable to combinatorial library synthesis.[5]

Conceptual Workflow:

-

A peptide containing a phenylalanine derivative is assembled on a solid support.

-

A precursor to a peptide aldehyde, such as an N-Boc 1,3-oxazine, is incorporated into the peptide sequence.

-

Treatment with acid removes the Boc protecting group and generates the peptide aldehyde in situ.

-

The aldehyde undergoes an intramolecular condensation with an amide nitrogen of the peptide backbone, forming a cyclic 5-hydroxylactam.

-

This hydroxylactam is in equilibrium with the corresponding highly reactive N-acyliminium ion.

-

Under appropriate acidic conditions (using either Brønsted or Lewis acids), the aromatic ring of the neighboring phenylalanine derivative attacks the N-acyliminium ion, effecting the Pictet-Spengler cyclization.

-

This intramolecular reaction proceeds with high stereoselectivity, yielding a single stereoisomer of the 1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]isoquinolin-3-one product.

Mandatory Visualizations

References

- 1. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Pictet-Spengler Reaction for the Synthesis of 5-Aryl-Pyrroline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring. While traditionally employed for the synthesis of tetrahydroisoquinolines and β-carbolines, this reaction has been adapted for the synthesis of a variety of heterocyclic scaffolds of significant interest in drug discovery. The pyrrolidine ring, in particular, is a prevalent motif in many FDA-approved drugs due to its ability to introduce three-dimensional complexity and serve as a versatile scaffold. This document provides a detailed protocol for a Pictet-Spengler-type reaction for the synthesis of 5-aryl-pyrroline derivatives, specifically focusing on the synthesis of dihydropyrrolo[1,2-a]quinoxalines from 2-(pyrrol-1-yl)anilines and aldehydes. These compounds are valuable intermediates for the development of novel therapeutic agents.

Reaction Principle

The Pictet-Spengler-type reaction for the synthesis of 5-aryl-pyrroline derivatives proceeds through the initial formation of an iminium ion from the condensation of a 2-(pyrrol-1-yl)aniline with an aldehyde under acidic conditions. The electron-rich pyrrole ring then acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step forms the new pyrroline ring, and subsequent proton loss re-aromatizes the quinoxaline system, yielding the dihydropyrrolo[1,2-a]quinoxaline product. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives via a Pictet-Spengler-type reaction.

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | TFA (20) | CH2Cl2 | rt | 12 | 85 |

| 2 | 4-Methoxybenzaldehyde | TFA (20) | CH2Cl2 | rt | 12 | 92 |

| 3 | 4-Nitrobenzaldehyde | TFA (20) | CH2Cl2 | rt | 24 | 75 |

| 4 | 4-Chlorobenzaldehyde | Sc(OTf)3 (10) | CH3CN | 50 | 8 | 88 |

| 5 | 2-Naphthaldehyde | TFA (20) | CH2Cl2 | rt | 16 | 82 |

| 6 | Cinnamaldehyde | TFA (20) | CH2Cl2 | rt | 12 | 78 |

| 7 | Isobutyraldehyde | Sc(OTf)3 (10) | CH3CN | 50 | 10 | 65 |

Note: This data is representative and compiled from various literature sources. Actual yields may vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Materials and Reagents

-

2-(Pyrrol-1-yl)aniline

-

Substituted aldehyde (e.g., benzaldehyde)

-

Trifluoroacetic acid (TFA) or Scandium(III) triflate (Sc(OTf)3)

-

Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Standard laboratory glassware

Reaction Procedure

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(pyrrol-1-yl)aniline (1.0 mmol, 1.0 equiv).

-

Dissolve the starting material in anhydrous dichloromethane (10 mL).

-

Add the substituted aldehyde (1.1 mmol, 1.1 equiv) to the solution at room temperature.

-

Add the acid catalyst (e.g., trifluoroacetic acid, 0.2 mmol, 20 mol%) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a mixture of ethyl acetate and hexanes as the eluent, with the polarity gradually increasing.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent under reduced pressure to yield the purified 5-aryl-pyrroline derivative.

-

Characterize the final product by standard analytical techniques (NMR, MS, etc.).

Mandatory Visualizations

Pictet-Spengler-Type Reaction Mechanism

Caption: Mechanism of the Pictet-Spengler-type reaction for 5-aryl-pyrroline synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of 5-aryl-pyrrolines.

Application Notes and Protocols: 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including potential as anticancer and anti-inflammatory agents. This document provides an overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of its potential mechanisms of action.

Anticancer Applications

Derivatives of the 5-aryl-3,4-dihydro-2H-pyrrole scaffold have shown promising cytotoxic activity against various cancer cell lines. The methoxy-substituted phenyl ring, in particular, is a common feature in many biologically active compounds.

Quantitative Data for Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole and a structurally related analog.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole | MCF-7 (Breast Cancer) | Not Specified | 3.79 | [1] |

| 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole | Non-small cell lung cancer | Not Specified | 63 | [1] |

| Methyl 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | Not Specified | Not Specified | 15 | [1] |

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on related pyrrole derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival, such as the ERK pathway.

Proposed anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a general procedure for determining the cytotoxic effects of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole on a cancer cell line, such as MCF-7, using the MTT assay.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are inhibited).

-

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Applications

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a general method for evaluating the potential in vivo anti-inflammatory activity of the title compound.

Materials:

-

Wistar rats (or other suitable rodent model)

-

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

1% Carrageenan solution in saline

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

-

-

Compound Administration:

-

Administer the test compound or vehicle orally or via intraperitoneal injection.

-

Administer the positive control drug to its respective group.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

-

Analyze the data for statistical significance.

-

Synthesis of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole

The synthesis of 5-aryl-3,4-dihydro-2H-pyrroles can be achieved through various methods. A notable approach is the gold-catalyzed tandem addition–cyclization cascade.[2]

Experimental Protocol: Gold-Catalyzed Synthesis (Representative)

This protocol is a representative example based on general procedures for the synthesis of similar compounds and may require optimization for the specific target molecule.

Materials:

-

An N-protected aminoacetaldehyde acetal derivative

-

2-Ethynylanisole (2-methoxyphenylacetylene)

-

Gold catalyst (e.g., AuCl3)

-

Solvent (e.g., Dichloromethane)

-

Reducing agent (e.g., Zinc dust)

-

Acid (e.g., a sulfonic acid)

Procedure:

-

Formation of the Pyrrole Intermediate:

-

In a reaction vessel, dissolve the N-protected aminoacetaldehyde acetal and 2-ethynylanisole in the solvent.

-

Add the gold catalyst to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Upon completion, quench the reaction and purify the resulting 5-(2-methoxyphenyl)-substituted pyrrole intermediate using column chromatography.

-

-

Reduction to the Dihydropyrrole:

-

Dissolve the purified pyrrole intermediate in a suitable solvent.

-

Add the reducing agent (e.g., zinc dust) and the acid.

-

Stir the reaction until the reduction is complete (monitor by TLC).

-

Work up the reaction mixture and purify the final product, 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole, by column chromatography.

-

General synthetic workflow for 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole.

Conclusion

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole represents a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. The provided data and protocols offer a foundation for further investigation into the medicinal chemistry applications of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its biological activity and pharmacokinetic properties.

References

Application Notes and Protocols: Synthesis of Complex Heterocycles from Dihydropyrrole Precursors

Introduction

Dihydropyrroles are privileged heterocyclic scaffolds that serve as versatile precursors in the synthesis of a wide array of complex molecules, many of which are found in pharmacologically active natural products.[1] Their unique structural and electronic properties make them ideal building blocks for constructing intricate molecular architectures, including spirocycles and fused ring systems, which are of significant interest in drug discovery and development. This document provides detailed application notes and protocols for key synthetic transformations that utilize dihydropyrrole precursors to generate complex heterocyclic structures.

Application Note 1: Organocatalytic Enantioselective Synthesis of Spiro[pyrrolidin-3,2'-oxindole] Derivatives

The spiro-oxindole framework is a core component of many natural products and synthetic compounds with significant biological activities.[2] The following protocol details an organocatalytic, highly diastereo- and enantioselective Michael/cyclization cascade reaction to synthesize chiral spiro[pyrrolidin-3,2'-oxindole] derivatives.[3]

Logical Workflow: Michael/Cyclization Cascade

References

- 1. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scilit.com [scilit.com]

- 3. An enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles via a Michael/cyclization cascade of 3-aminooxindoles with 2-enoylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrroles, a crucial heterocyclic motif in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity. This document outlines the experimental setup and provides detailed protocols for several named reactions adapted for microwave synthesis, including the Paal-Knorr, Clauson-Kaas, Hantzsch, Barton-Zard, and Van Leusen pyrrole syntheses.

Comparative Data of Microwave-Assisted Pyrrole Synthesis Methods

The following tables summarize quantitative data from various reported microwave-assisted pyrrole synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

| 1,4-Dicarbonyl Precursor | Amine/Ammonia Source | Solvent | Catalyst/Additive | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Hexane-2,5-dione | Primary Amines | Acetic Acid | None | Variable | 180 | 3 | Good | [1] |

| Substituted 1,4-Diketones | Various Amines | Acetic Acid | None | Not Specified | 120-150 | 2-10 | 65-89 | [2] |

| Acetonylacetone | Urea | Montmorillonite K10 (adsorbed) | None | Not Specified | Not Specified | Not Specified | Good | [1] |

| 1,4-Diaryl-2-butene-1,4-diones | Ammonium Formate | PEG-200 | None | Not Specified | Not Specified | Not Specified | Good | [1] |

Table 2: Microwave-Assisted Clauson-Kaas Pyrrole Synthesis

| Amine | 2,5-Dialkoxytetrahydrofuran | Solvent | Catalyst/Additive | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Various Primary Amines | 2,5-Dimethoxytetrahydrofuran | Water | None | Not Specified | 150 | 30 | 81-99 | [2] |

| Various Primary Amines | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | None | Not Specified | Not Specified | 10-30 | 59-96 | [3][4] |

| Various Amines | 2,5-Dimethoxytetrahydrofuran | None | Mn(NO₃)₂·4H₂O | Not Specified | 120 | 20 | up to 89 | [2] |

| Alkyl-, Aryl-, Heteroarylamines | 2,5-Dimethoxytetrahydrofuran | None | Montmorillonite K-10 | Not Specified | 100 | Not Specified | 83-95 | [1][5] |

Table 3: Microwave-Assisted Hantzsch Pyrrole Synthesis

| β-Ketoester | α-Haloketone | Amine/Ammonia Source | Solvent | Catalyst/Additive | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ethyl acetoacetate | α-Bromoacetophenones | Primary Amines | None | None | 500 | Not Specified | Not Specified | Good | [6] |

| Substituted β-amino unsaturated ketone | Substituted phenacyl bromide | - | DCM | Boron trifluoride diethyl etherate | 250 | 130 | 10-16 | Good to Excellent | [6] |

Table 4: Microwave-Assisted Barton-Zard & Van Leusen Pyrrole Synthesis (Representative Examples)

| Reaction Type | Starting Materials | Solvent | Base/Catalyst | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |

| Barton-Zard | Nitroalkenes, α-Isocyanoacetate esters | Not specified in MW context | Base | Not Specified | Not Specified | Not Specified | High (conventional) | [7][8] |

| Van Leusen | Chalcones, Tosylmethyl isocyanide (TosMIC) | Ionic Liquids | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | This is a proposed method, specific data not yet published |

Note: Detailed microwave-assisted protocols for the Barton-Zard and Van Leusen pyrrole syntheses are not as widely reported in the literature as for the Paal-Knorr, Clauson-Kaas, and Hantzsch reactions. The data presented for these reactions are based on general principles and require further experimental validation.

Experimental Protocols

General Experimental Setup for Microwave-Assisted Synthesis

All microwave-assisted reactions should be performed in a dedicated scientific microwave reactor equipped with a magnetic stirrer, and temperature and pressure sensors.

Caption: General experimental workflow for microwave-assisted pyrrole synthesis.

Protocol 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

This protocol describes the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines in acetic acid under microwave irradiation.[1]

Materials:

-

1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

-

Primary amine

-

Glacial acetic acid

-

Microwave vials (10 mL) with stir bars

-

Microwave reactor

Procedure:

-

In a 10 mL microwave vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and glacial acetic acid (3 mL).

-

Seal the vial with a septum cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 180 °C for 3 minutes with magnetic stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrole.

Caption: Paal-Knorr pyrrole synthesis reaction scheme.

Protocol 2: Microwave-Assisted Clauson-Kaas Pyrrole Synthesis

This protocol outlines the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran in water, offering a green chemistry approach.[2][3]

Materials:

-

Primary amine

-

2,5-Dimethoxytetrahydrofuran

-

Deionized water

-

Microwave vials (10 mL) with stir bars

-

Microwave reactor

Procedure:

-

To a 10 mL microwave vial, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and deionized water (4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 150 °C and hold for 30 minutes with stirring.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate.

-